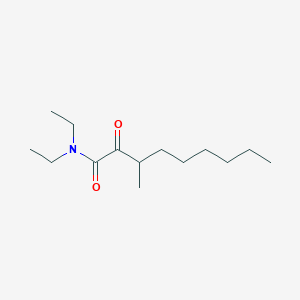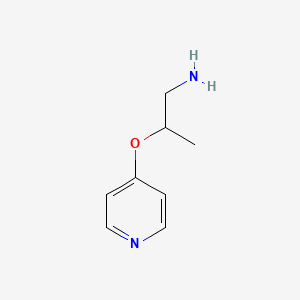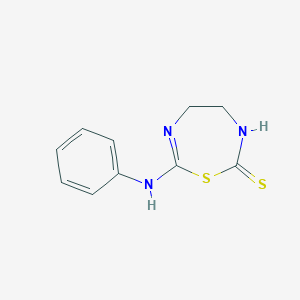
2-Chloro-3-oxobutyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-oxobutyl acetate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of butyl acetate, where a chlorine atom and a keto group are introduced into the butyl acetate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-oxobutyl acetate typically involves the chlorination of 3-oxobutyl acetate. One common method is the reaction of 3-oxobutyl acetate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Chloro-3-oxobutyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, ethers, or thioethers.
Reduction: The major product is 2-chloro-3-hydroxybutyl acetate.
Oxidation: Products include 2-chloro-3-oxobutyric acid or other oxidized derivatives.
科学的研究の応用
2-Chloro-3-oxobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 2-Chloro-3-oxobutyl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the keto group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Butyl acetate: The parent compound, which lacks the chlorine atom and the keto group.
3-Oxobutyl acetate: Similar structure but without the chlorine atom.
2-Chloro-3-hydroxybutyl acetate: A reduced form of 2-Chloro-3-oxobutyl acetate.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a keto group, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
648432-76-2 |
|---|---|
分子式 |
C6H9ClO3 |
分子量 |
164.59 g/mol |
IUPAC名 |
(2-chloro-3-oxobutyl) acetate |
InChI |
InChI=1S/C6H9ClO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3 |
InChIキー |
WBOOXIGZTABOGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(COC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


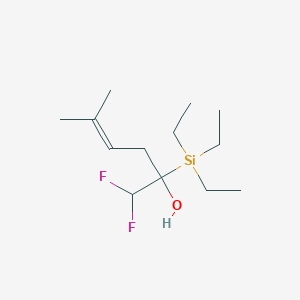
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
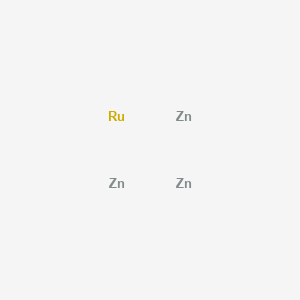
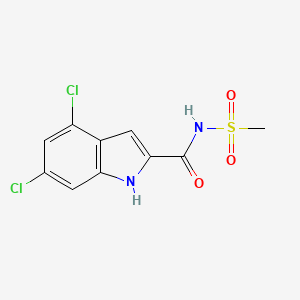
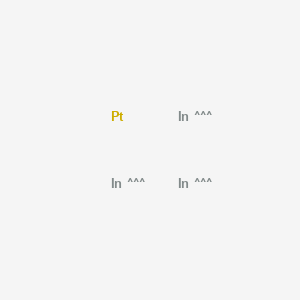
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
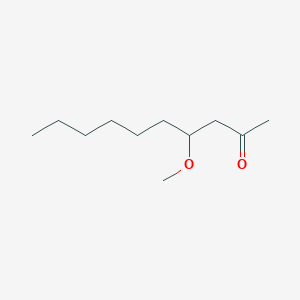
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
